1,4,8-Triazaspiro[5.5]undecane
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Overview
Description
1,4,8-Triazaspiro[55]undecane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,8-Triazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazaspiro compounds.
Scientific Research Applications
1,4,8-Triazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,8-Triazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 1,3,8-Triazaspiro[4.5]decane
Comparison
1,4,8-Triazaspiro[5.5]undecane is unique due to its specific spiro structure and the position of the nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
554435-42-6 |
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Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,4,8-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2 |
InChI Key |
QCBIMALZSIQJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)CNCCN2 |
Origin of Product |
United States |
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